CDK2 Inhibition: 6-(Furan-2-yl) Derivative Demonstrates Sub-Micromolar Potency as an 'Indazole Analogue 27'
A derivative of the target compound, N-[6-(furan-2-yl)-1H-indazol-3-yl]cyclopropanecarboxamide, is reported as 'indazole analogue 27' and demonstrates significant inhibitory activity against the Cyclin-A2/CDK2 kinase complex. This establishes the value of the 6-furan-2-yl-1H-indazole scaffold in generating active kinase inhibitors [1].
| Evidence Dimension | Inhibition of CDK2/Cyclin A kinase activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 631 nM (for the derivative N-[6-(furan-2-yl)-1H-indazol-3-yl]cyclopropanecarboxamide) |
| Comparator Or Baseline | Baseline: No inhibition (0% activity) |
| Quantified Difference | Inhibition to an IC50 of 631 nM |
| Conditions | In vitro kinase assay using purified CDK2/Cyclin A in the presence of 100 µM ATP |
Why This Matters
This data validates the utility of the core scaffold for developing CDK2 inhibitors, a key target in oncology research, and justifies its selection as a starting point for further medicinal chemistry efforts.
- [1] BindingDB. BDBM8385 (CHEMBL421207): N-[6-(furan-2-yl)-1H-indazol-3-yl]cyclopropanecarboxamide. View Source
